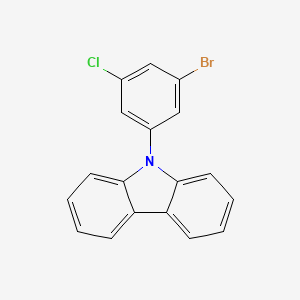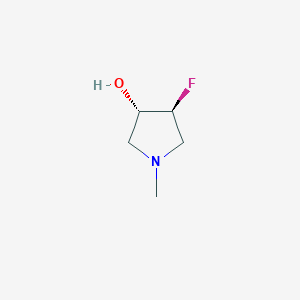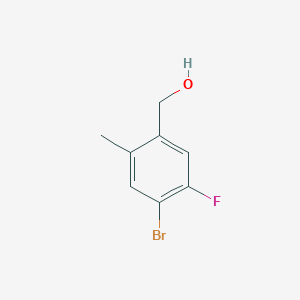
2,5-Dichlorobenzenesulfonyl isocyanate
描述
2,5-Dichlorobenzenesulfonyl isocyanate (DCBSI) is a chemical compound that is used in various fields of scientific research. It is a highly reactive compound that can be used as a reagent, catalyst, or initiator in a variety of chemical reactions. DCBSI is a colorless crystalline solid with a melting point of 81-83 °C and a boiling point of 155-157 °C. It is insoluble in water, but soluble in organic solvents such as ethanol and acetone.
作用机制
2,5-Dichlorobenzenesulfonyl isocyanate is a highly reactive compound and can undergo a variety of chemical reactions. It can react with a variety of nucleophiles, such as amines, alcohols, and phenols. It can also react with electrophiles, such as alkenes and alkynes. Additionally, this compound can react with a variety of other compounds, such as acids, bases, and organometallic compounds.
Biochemical and Physiological Effects
This compound has been shown to have a variety of biochemical and physiological effects. It has been shown to be an inhibitor of the enzyme cyclooxygenase-2 (COX-2), which is involved in inflammation and pain. Additionally, this compound has been shown to inhibit the growth of certain types of bacteria, including Escherichia coli and Staphylococcus aureus.
实验室实验的优点和局限性
2,5-Dichlorobenzenesulfonyl isocyanate has several advantages for use in laboratory experiments. It is a highly reactive compound and can be used as a reagent, catalyst, or initiator in a variety of reactions. Additionally, it is relatively inexpensive and can be easily obtained from chemical suppliers. However, this compound is a corrosive compound and should be handled with caution. It should also be stored in a cool, dry place, away from light and heat.
未来方向
In the future, 2,5-Dichlorobenzenesulfonyl isocyanate could be used in the development of new drugs and therapies for a variety of diseases and conditions. Additionally, it could be used in the development of new materials, such as polymers and dyes. It could also be used as a catalyst in the synthesis of a variety of compounds, such as pharmaceuticals and agrochemicals. Finally, it could be used in the development of new methods for the synthesis of organic compounds.
科学研究应用
2,5-Dichlorobenzenesulfonyl isocyanate has been used in a variety of scientific research applications. It has been used as a reagent in organic synthesis, as a catalyst in the synthesis of polymers, and as an initiator in the polymerization of monomers. It has also been used in the synthesis of various pharmaceuticals, such as anti-inflammatory drugs and antibiotics. Additionally, this compound has been used in the synthesis of dyes, pigments, and other compounds.
属性
IUPAC Name |
2,5-dichloro-N-(oxomethylidene)benzenesulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3Cl2NO3S/c8-5-1-2-6(9)7(3-5)14(12,13)10-4-11/h1-3H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LYDQIFZADSUDGM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)S(=O)(=O)N=C=O)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3Cl2NO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50512123 | |
| Record name | 2,5-Dichlorobenzene-1-sulfonyl isocyanate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50512123 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
252.07 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
7019-16-1 | |
| Record name | 2,5-Dichlorobenzene-1-sulfonyl isocyanate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50512123 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details










体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














